2-AMINO-4-(2,4-DICHLOROPHENYL)-8-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
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Overview
Description
2-AMINO-4-(2,4-DICHLOROPHENYL)-8-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chromene core, which is a bicyclic structure fused with a benzene ring, and is substituted with amino, dichlorophenyl, and cyanide groups. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
The synthesis of 2-AMINO-4-(2,4-DICHLOROPHENYL)-8-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dichlorobenzaldehyde with a suitable chromene precursor under basic conditions, followed by the introduction of the amino and cyanide groups through nucleophilic substitution reactions. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The chromene core can be oxidized to form quinone derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dichlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. Major products formed from these reactions include quinones, amines, and substituted chromenes.
Scientific Research Applications
2-AMINO-4-(2,4-DICHLOROPHENYL)-8-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. For example, its potential as a tyrosine kinase receptor inhibitor suggests that it may bind to the active site of the enzyme, preventing the phosphorylation of tyrosine residues and thereby inhibiting signal transduction pathways involved in cell proliferation and survival . The presence of the dichlorophenyl and cyanide groups enhances its binding affinity and specificity towards these molecular targets.
Comparison with Similar Compounds
Similar compounds include other chromene derivatives and dichlorophenyl-substituted molecules. For instance:
2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Shares a similar chromene core but differs in the position and type of substituents.
4-Amino-3-(2,4-Dichlorophenyl)pyrazole: Contains a dichlorophenyl group but has a pyrazole ring instead of a chromene core. The uniqueness of 2-AMINO-4-(2,4-DICHLOROPHENYL)-8-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H16Cl4N2O |
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Molecular Weight |
478.2g/mol |
IUPAC Name |
(8E)-2-amino-4-(2,4-dichlorophenyl)-8-[(2,4-dichlorophenyl)methylidene]-4,5,6,7-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C23H16Cl4N2O/c24-14-5-4-12(19(26)9-14)8-13-2-1-3-17-21(16-7-6-15(25)10-20(16)27)18(11-28)23(29)30-22(13)17/h4-10,21H,1-3,29H2/b13-8+ |
InChI Key |
QLLPKSDLBNFQPY-MDWZMJQESA-N |
SMILES |
C1CC(=CC2=C(C=C(C=C2)Cl)Cl)C3=C(C1)C(C(=C(O3)N)C#N)C4=C(C=C(C=C4)Cl)Cl |
Isomeric SMILES |
C1C/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C3=C(C1)C(C(=C(O3)N)C#N)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1CC(=CC2=C(C=C(C=C2)Cl)Cl)C3=C(C1)C(C(=C(O3)N)C#N)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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